molecular formula C9H9ClN2O2 B8359207 5-Chloro-7-nitro-1,2,3,4-tetrahydroquinoline

5-Chloro-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B8359207
M. Wt: 212.63 g/mol
InChI Key: JXQNSPZPSKGADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-nitro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

5-chloro-7-nitro-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C9H9ClN2O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h4-5,11H,1-3H2

InChI Key

JXQNSPZPSKGADT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)[N+](=O)[O-])NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-iodo-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (D53P) (1.69 g, 6.73 mmol) in DMF (25 ml) was treated with copper (I) chloride (1.66 g, 16.8 mmol) at 130C. for 7 h. On cooling the solution was filtered and the filtrate concentrated in vacuo. The residue was dissolved in EtOAc and washed with 5M HCl, then dried over MgSO4 and concentrated in vacuo. The crude product was purified by column chromatography to give a (1:1) mixture of the title compound and 5-chloro-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (591 mg). This mixture was treated with potassium carbonate in methanol to yield the title compound (450 mg) as a brown solid. 1H NMR (400 MHz, CDCl3) δ (ppm): 7.49 (d, 1H), 7.19 (d, 1H), 4.31 (br.s, 1H), 3.33 (m, 2H), 2.82 (t, 2H), 1.98 (m, 2H).
Name
5-chloro-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
Quantity
591 mg
Type
reactant
Reaction Step One
Name
5-iodo-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
Quantity
1.69 g
Type
reactant
Reaction Step Two
[Compound]
Name
130C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
copper (I) chloride
Quantity
1.66 g
Type
catalyst
Reaction Step Two

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